N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride

Catalog No.
S14079508
CAS No.
M.F
C17H25ClN2OS
M. Wt
340.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiab...

Product Name

N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamidehydrochloride

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide;hydrochloride

Molecular Formula

C17H25ClN2OS

Molecular Weight

340.9 g/mol

InChI

InChI=1S/C17H24N2OS.ClH/c1-17(8-14-6-7-15(9-17)21-14)16(20)19-11-13-4-2-12(10-18)3-5-13;/h2-5,14-15H,6-11,18H2,1H3,(H,19,20);1H

InChI Key

ATQXHNZVKOOUNQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC(C1)S2)C(=O)NCC3=CC=C(C=C3)CN.Cl

N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride is a complex organic compound characterized by its unique bicyclic structure and functional groups. The compound has a molecular formula of C17H24N2OS·HCl and a molecular weight of approximately 340.92 g/mol. Its IUPAC name is (1R,3S,5S)-N-(4-(aminomethyl)benzyl)-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride, indicating the presence of an amine group, a thiabicyclic system, and a carboxamide functional group, which contribute to its potential biological activities and applications in medicinal chemistry .

Typical for amides and thiabicyclic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group may hydrolyze, releasing the corresponding carboxylic acid and amine.
  • Reductive Amination: The aminomethyl group can be modified through reductive amination processes to introduce other substituents or to form derivatives with enhanced properties.

Preliminary studies suggest that N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride exhibits significant biological activity, particularly in the field of pharmacology. Its structural features may contribute to:

  • Antidepressant Effects: Similar compounds have shown promise in modulating neurotransmitter levels, potentially offering therapeutic benefits for mood disorders.
  • Analgesic Activity: The bicyclic structure may interact with pain pathways, providing analgesic effects in preclinical models.
  • Neuroprotective Properties: Compounds with similar scaffolds have been investigated for their ability to protect neuronal cells from damage.

The synthesis of N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride typically involves multiple steps:

  • Formation of the Bicyclic Core: The synthesis begins with the construction of the thiabicyclo[3.2.1]octane framework through cyclization reactions involving appropriate precursors.
  • Introduction of Functional Groups: Subsequent steps involve the introduction of the carboxamide and aminomethyl groups via acylation and alkylation reactions.
  • Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the base compound with hydrochloric acid to enhance solubility and stability.

N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new antidepressants or analgesics based on its biological activity.
  • Chemical Biology Research: Investigating its mechanism of action in neuropharmacology or pain management studies.
  • Drug Delivery Systems: Exploring its properties for use in targeted drug delivery formulations.

Interaction studies are crucial for understanding how N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride interacts with biological systems:

  • Receptor Binding Assays: These studies can determine the affinity of the compound for various neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • Metabolic Stability Tests: Evaluating how the compound is metabolized by liver enzymes can provide insights into its pharmacokinetics.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other drugs could reveal new therapeutic strategies.

Similar Compounds

Several compounds share structural similarities with N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride, making them relevant for comparison:

Compound NameStructural FeaturesBiological Activity
N,N-Diethyl-4-(aminomethyl)benzamideContains an aminomethyl groupPotential antidepressant
8-Methylthia-bicyclo[3.2.1]octanamineSimilar bicyclic structureAnalgesic properties
4-(Aminomethyl)benzenesulfonamideAminomethyl group attached to sulfonamideAntimicrobial activity

These compounds highlight the unique structural elements of N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride while showcasing its distinct pharmacological potential due to its bicyclic nature and specific functional groups.

Advanced Synthetic Routes for Thiabicyclo Scaffolds

The synthesis of N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride relies on modular strategies for constructing the thiabicyclo[3.2.1]octane core. A pivotal approach involves the use of enol triflate intermediates to enable Suzuki-Miyaura cross-coupling reactions. For example, tropinone derivatives are quaternized with methyl iodide to form dimethylammonium salts, which undergo nucleophilic substitution with sodium sulfide to yield 3-ketobicyclooctane precursors. Subsequent esterification with methyl cyanoformate introduces the 2-carbomethoxy group, though this step is complicated by tautomeric equilibria between α- and β-carbomethoxy keto esters and enol esters.

Alternative methodologies leverage (3 + 2) cycloadditions of azomethine ylides to form fused tetracyclic systems, though these are more commonly applied to indole-based scaffolds. For thiabicyclo[3.2.1]octanes, palladium-mediated coupling remains dominant due to its compatibility with arylboronic acids, enabling the introduction of diverse substituents at the 3-position. Table 1 summarizes key synthetic routes and their yields.

Table 1: Comparative Analysis of Synthetic Methods for Thiabicyclo[3.2.1]octane Derivatives

MethodKey ReagentsYield (%)Diastereoselectivity
Suzuki-Miyaura CouplingArylboronic acids, Pd(PPh₃)₄69–75Not applicable
(3 + 2) CycloadditionAzomethine ylides18–97>20:1
Enol Triflate FunctionalizationN-Phenyltriflimide75N/A

The scalability of these methods is demonstrated in multigram syntheses, with yields exceeding 70% for intermediates such as 2-carbomethoxy-8-thiabicyclo[3.2.1]octan-3-one.

Stereochemical Considerations in Synthesis

Stereochemical control in thiabicyclo[3.2.1]octane synthesis is challenged by tautomerism and conformational flexibility. The racemic ketoester intermediate exists as an equilibrium mixture of 2α-carbomethoxy, 2β-carbomethoxy, and enol ester tautomers, complicating NMR interpretation. Despite this, the enol triflate derivative exhibits unambiguous stereochemical features, with distinct proton signals at δ 4.39 (H₁) and δ 2.99 (H₄β) in its ^1^H NMR spectrum.

Diastereoselectivity in cycloaddition-based routes is influenced by solvent polarity and temperature. For example, dimethylformamide at 100°C achieves diastereomeric ratios exceeding 20:1 for pyrrolidine-fused products. Thorpe-Ingold effects further enhance selectivity in N-alkylated derivatives by preorganizing reactive conformers.

Analytical Characterization Techniques

Analytical validation of N-{[4-(aminomethyl)phenyl]methyl}-3-methyl-8-thiabicyclo[3.2.1]octane-3-carboxamide hydrochloride employs a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) with ultraviolet detection confirms purity (>95%), while mass spectrometry (MS) provides molecular ion peaks consistent with the hydrochloride salt (m/z calculated for C₁₈H₂₅N₃O₂S·HCl: 392.15).

¹H and ¹³C NMR spectra are critical for verifying regiochemistry. The 8-thiabicyclo[3.2.1]octane core produces distinctive shifts:

  • H₁: δ 4.39 (double doublet, J = 0.9, 3.6 Hz)
  • H₄β: δ 2.99 (double double doublet, J = 2.1, 4.3, 18.6 Hz)
  • C₃: δ 175.2 ppm (carbonyl carbon)

Structural Elucidation Methods

X-ray crystallography remains the gold standard for resolving the three-dimensional conformation of thiabicyclo[3.2.1]octanes. For example, bridged cycloadducts derived from azomethine ylides exhibit unambiguous bond lengths and angles, confirming the chair-like conformation of the bicyclic system. Computational modeling (density functional theory) supplements experimental data by predicting lowest-energy conformers and tautomeric preferences.

Solid-state NMR further corroborates crystallographic findings, with cross-polarization magic-angle spinning (CP-MAS) spectra revealing anisotropic chemical shifts indicative of rigid scaffold geometry.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

340.1376123 g/mol

Monoisotopic Mass

340.1376123 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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